1-Methoxycyclobutane-1-carbonyl chloride
Overview
Description
1-Methoxycyclobutane-1-carbonyl chloride is a useful research compound. Its molecular formula is C6H9ClO2 and its molecular weight is 148.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Stereoselectivity in Halomethoxylation
The stereoselectivity of halomethoxylation reactions involving bicyclobutane compounds, which may include or relate to structures similar to 1-methoxycyclobutane-1-carbonyl chloride, demonstrates significant anti-stereoselectivity for conjugate chlorination and bromination. This stereoselectivity varies with the halogen involved, indicating the potential of such compounds in selective synthetic processes (Razin et al., 2007).
Lewis Acid-Catalyzed Cascade Reactions
Lewis acid-catalyzed reactions involving methylenecyclopropanes and methyl ethers lead to the formation of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This indicates the utility of this compound in complex molecular synthesis through Lewis acid catalysis (Yao & Shi, 2007).
Intermolecular Cycloaddition
Intermolecular cycloaddition between 3-alkoxycyclobutanones and carbonyl compounds activated by boron trifluoride etherate showcases the application of cyclobutanone derivatives in synthesizing complex bicyclic structures. This process emphasizes the role of compounds like this compound in regioselective and diastereoselective synthesis (Matsuo et al., 2008).
Photorearrangements and Silene Formation
The photolysis of phenylsilacyclobutane derivatives results in various isomeric products, demonstrating the potential of this compound in photochemical studies and the synthesis of silene compounds through intramolecular reactions (Leigh & Li, 2003).
Synthesis and Ring Enlargement
The synthesis and thermal ring-expansion of 2-ethoxycarbonyl-1-silacyclobutanes through intramolecular C–H insertion and subsequent silyl shift highlight a method for creating cyclic compounds with potential applications in material science and pharmaceuticals (Maas & Bender, 2000).
Mechanism of Action
The mechanism of action for “1-Methoxycyclobutane-1-carbonyl chloride” would depend on the specific reaction it is involved in. As a carbonyl compound, it is likely to undergo nucleophilic addition or substitution reactions . In these reactions, a nucleophile would attack the electron-poor carbonyl carbon, leading to the formation of a new bond .
Safety and Hazards
The safety information for “1-Methoxycyclobutane-1-carbonyl chloride” includes several hazard statements: EUH014, EUH029, H226, H290, H314, H335 . These indicate that the compound can cause severe skin burns and eye damage, may be harmful if inhaled, and can cause respiratory irritation . The compound is labeled with the signal word “Danger” and is represented by the pictograms GHS02, GHS05, GHS07 .
Properties
IUPAC Name |
1-methoxycyclobutane-1-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-9-6(5(7)8)3-2-4-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYGRFODCWDWMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561505 | |
Record name | 1-Methoxycyclobutane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110046-66-7 | |
Record name | 1-Methoxycyclobutane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methoxycyclobutane-1-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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